molecular formula C15H18N4O3S B6439604 5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2548985-90-4

5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No. B6439604
CAS RN: 2548985-90-4
M. Wt: 334.4 g/mol
InChI Key: ZETULMIONKEKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(4-methanesulfonylpiperazin-1-yl)-6-phenyl-2,3-dihydropyridazin-3-one” is also known as Risovalisib . It is an investigational drug with the molecular formula C24H29F3N8O5S and a molecular weight of 598.598 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COC(=O)NC1=NC=C(C2=NN3C=C(CN4CCN(CC4)S(C)(=O)=O)C=C3C(=N2)N5CCOCC5)C(=C1)C(F)(F)F .

Scientific Research Applications

5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one has been studied extensively for its potential applications in biological systems. Its ability to interact with various receptors, enzymes, and other biomolecules makes it a promising candidate for use in drug discovery and development. It has been studied for its potential to act as a ligand for certain G-protein coupled receptors, as well as for its ability to modulate the activity of certain enzymes. In addition, this compound has been studied for its potential to act as an agonist or antagonist of certain ion channels, and its ability to modulate the activity of certain ion channels.

Mechanism of Action

The mechanism of action of 5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one is not fully understood. However, it is believed that this compound binds to certain receptors, enzymes, and other biomolecules in order to regulate their activity. For example, it has been shown to interact with certain G-protein coupled receptors, as well as with certain ion channels. Additionally, this compound has been shown to modulate the activity of certain enzymes, such as phosphodiesterases and protein kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one are not yet fully understood. However, this compound has been studied for its potential to interact with certain receptors, enzymes, and other biomolecules in order to regulate their activity. For example, it has been shown to interact with certain G-protein coupled receptors, as well as with certain ion channels. Additionally, this compound has been shown to modulate the activity of certain enzymes, such as phosphodiesterases and protein kinases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one in laboratory experiments include its low cost and easy availability, as well as its ability to interact with various biological systems. Additionally, this compound is relatively stable, making it suitable for long-term storage. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain types of experiments. Additionally, the compound is not very stable in the presence of light, which can limit its use in certain types of experiments.

Future Directions

Given the potential applications of 5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one, there are numerous potential future directions that can be explored. For example, further research could be conducted to better understand the compound’s mechanism of action and its interactions with various biological systems. Additionally, further research could be conducted to explore the compound’s potential therapeutic applications, as well as its potential to act as a ligand for certain G-protein coupled receptors or as an agonist or antagonist of certain ion channels. Additionally, further research could be conducted to explore the compound’s potential to modulate the activity of certain enzymes, such as phosphodiesterases and protein kinases. Finally, further research could be conducted to explore the compound’s potential to interact with other biomolecules, such as lipids, carbohydrates, and nucleic acids.

Synthesis Methods

The synthesis of 5-(4-MSP)-6-phenyl-2,3-dihydropyridazin-3-one is achieved through a series of chemical reactions starting with the preparation of the piperazine derivative. This is accomplished by reacting 4-methanesulfonylpiperazine with 6-phenyl-2,3-dihydropyridazin-3-one in the presence of a base. The resulting product is then purified by crystallization and recrystallization. The purity of the resulting compound can be determined by thin-layer chromatography.

properties

IUPAC Name

4-(4-methylsulfonylpiperazin-1-yl)-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-23(21,22)19-9-7-18(8-10-19)13-11-14(20)16-17-15(13)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETULMIONKEKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=O)NN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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